molecular formula C12H15F2NO2 B3009514 Tert-butyl 2-amino-2-(3,4-difluorophenyl)acetate CAS No. 2248261-83-6

Tert-butyl 2-amino-2-(3,4-difluorophenyl)acetate

Cat. No.: B3009514
CAS No.: 2248261-83-6
M. Wt: 243.254
InChI Key: LLKBXIRPUKIQKM-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3,4-difluorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(3,4-difluorophenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3,4-difluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

  • Oxidation products include oxo derivatives.
  • Reduction products include amine derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-(3,4-difluorophenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain amino acids.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3,4-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 2-amino-2-phenylacetate: Similar structure but lacks the difluoro substitution.

    Tert-butyl 2-amino-2-(4-fluorophenyl)acetate: Contains a single fluorine atom instead of two.

    Tert-butyl 2-amino-2-(3,5-difluorophenyl)acetate: Difluoro substitution at different positions on the phenyl ring.

Uniqueness: Tert-butyl 2-amino-2-(3,4-difluorophenyl)acetate is unique due to the specific positioning of the difluoro groups, which can influence its reactivity and interaction with biological targets. The presence of two fluorine atoms enhances its lipophilicity and metabolic stability compared to its mono-fluorinated or non-fluorinated analogs.

Properties

IUPAC Name

tert-butyl 2-amino-2-(3,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)10(15)7-4-5-8(13)9(14)6-7/h4-6,10H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKBXIRPUKIQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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